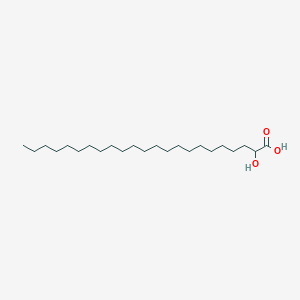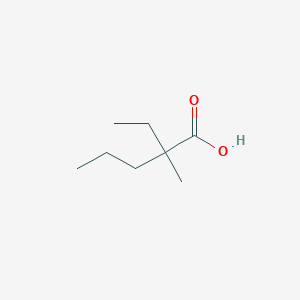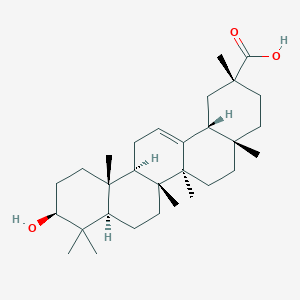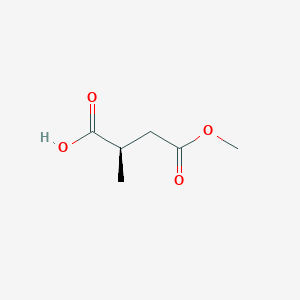
1,2-Dimyristoyl-rac-glicerol
Descripción general
Descripción
Synthesis Analysis
The synthesis of phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC-d72), a closely related compound, involves chemical routes that ensure the formation of these compounds with desired purity and structural integrity. This process is vital for subsequent studies and applications in NMR spectroscopy, highlighting the importance of precise synthetic strategies in the field of lipid research (Kingsley & Feigenson, 1979).
Molecular Structure Analysis
The crystal structure of sodium dimyristoylphosphatidylglycerol reveals the conformation and packing properties of the lipid molecules, providing insights into their arrangement in bilayer structures. The study of these structures aids in understanding the physical basis of membrane formation and function (Pascher et al., 1987).
Chemical Reactions and Properties
The interaction of 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG) with divalent cations like Mg2+, Ca2+, and Sr2+ demonstrates the lipid's responsiveness to ionic environments. This reactivity is crucial for the lipid's role in cellular processes, including signaling and membrane structure stabilization (Garidel et al., 2000).
Physical Properties Analysis
Molecular dynamics simulations provide a detailed view of the structural organization and dynamics of lipid bilayers. For instance, the study of a fully hydrated 1,2-dimyristoyl-sn-glycero-3-phosphocholine membrane in the liquid-crystalline phase offers insights into lipid behavior at physiological temperatures, contributing to our understanding of membrane fluidity and permeability (Zubrzycki et al., 2000).
Chemical Properties Analysis
Lipid monolayers at the air/water interface provide a platform to study the lipid's chemical properties, including ion binding and headgroup ionization. These studies are essential for understanding the lipid's role in membrane surface charge and interaction with ions in biological systems (Garidel & Blume, 2005).
Aplicaciones Científicas De Investigación
Administración Avanzada de Fármacos
1,2-Dimyristoyl-rac-glicerol (DMG) se utiliza en el campo de la administración avanzada de fármacos . Se utiliza en la preparación de nanopartículas lipídicas para microRNA y la administración de ARN interferente corto (siRNA) . Esto lo convierte en un componente crucial en el desarrollo de sistemas de administración de fármacos dirigidos.
Preparación de Liposomas
DMG es un compuesto formador de liposomas ampliamente utilizado para la transfección in vitro e in vivo de ADN, ARN y otras moléculas cargadas negativamente . Esta propiedad es particularmente útil en el campo de la biología molecular y la ingeniería genética.
Desarrollo de Vacunas de ARNm
DMG juega un papel importante en el desarrollo de vacunas de ARNm . Se utiliza en la formación de nanopartículas lipídicas (LNP) o portadores lipídicos nanoestructurados (NLC) en el desarrollo de vacunas de ARNm como la vacuna COVID-19 .
Transfección de ADN, ARN y Oligonucleótidos
DMG se utiliza para la transfección de ADN, ARN y oligonucleótidos . Este es un proceso por el cual se introduce ADN extraño en una célula, lo que da como resultado un cambio en el material genético de la célula.
Estudios de Administración de Fármacos Anticancerígenos
DMG se utiliza para la preparación de liposomas para estudios de administración de fármacos anticancerígenos para carcinoma hepatocelular, gastrointestinal, neuroendocrino y adrenocortical . Esto lo convierte en una herramienta valiosa en el campo de la oncología.
Administración de siRNA
DMG se utiliza en la preparación de nanopartículas lipídicas para la administración de siRNA (ARN interferente pequeño) . El siRNA es una clase de moléculas de ARN de doble cadena que pueden regular la expresión de genes específicos, lo que lo convierte en una herramienta prometedora para la terapia genética.
Mecanismo De Acción
Target of Action
1,2-Dimyristoyl-rac-glycerol (DMG) is a carboxylic acid ester, glycerolipid, and diglyceride with an additional myristoyl group . It primarily targets proteins and lipids, facilitating interactions between them .
Mode of Action
DMG interacts with proteins and lipids, promoting their interactions . This interaction is crucial for various biological processes, including the metabolism and metabolic pathways of glycerolipids .
Biochemical Pathways
DMG plays a role in cell biology experiments involving the metabolism and metabolic pathways of glycerolipids . As a diglyceride, it consists of two fatty acid chains covalently bonded to a glycerol molecule in a 1,2- configuration . Research has investigated the process of inhibiting fat accumulation by consuming diglycerides .
Pharmacokinetics
It’s known that dmg is used in the formation of lipid nanoparticles (lnps) or nanostructured lipid carriers (nlcs) in the development of mrna vaccines . These LNPs or NLCs can enhance the bioavailability of the encapsulated drug or mRNA.
Result of Action
DMG increases the phosphorylation of the insulin receptor in IM-9 cells when used at a concentration of 100 μg/ml . In vivo, DMG (0.5 mg/kg) reduces tumor weight in an LY5178Y mouse xenograft model .
Action Environment
The action, efficacy, and stability of DMG can be influenced by various environmental factors. For instance, DMG is used as a detergent or reagent, suggesting that its action can be influenced by the presence of other substances . Additionally, DMG is used in the formation of LNPs or NLCs, which can protect the compound from degradation and enhance its stability .
Direcciones Futuras
1,2-Dimyristoyl-rac-glycerol has potential applications in various fields. For instance, it has been used in biochemistry and cell biology to study membrane proteins and their interactions with other molecules . It has also been used in research for gene editing and in the development of mRNA vaccines . These areas present potential future directions for the use of 1,2-Dimyristoyl-rac-glycerol.
Propiedades
IUPAC Name |
(3-hydroxy-2-tetradecanoyloxypropyl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBCSFJKETUREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942375 | |
| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20255-94-1, 53563-63-6 | |
| Record name | 1,2-Dimyristoyl-rac-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20255-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimyristin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020255941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl dimyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)ethylene dimyristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,2-DIMYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0ZI9U6LC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,2-Dimyristoyl-rac-glycerol based lipids unique compared to conventional phospholipids?
A1: Unlike conventional phospholipids, 1,2-Dimyristoyl-rac-glycerol based lipids, specifically those incorporating polyethylene glycol (PEG) units, can spontaneously form liposomes upon hydration without requiring external energy input [, , , , ]. This self-assembling property makes them highly attractive for drug delivery applications.
Q2: How does the length of the hydrophobic acyl chain in 1,2-Dimyristoyl-rac-glycerol derivatives affect their thermal stability?
A2: Research indicates that the length of the hydrophobic acyl chain significantly influences the thermal stability of 1,2-Dimyristoyl-rac-glycerol based lipids. For instance, 1,2-Dimyristoyl-rac-glycerol-3-dodecaethylene glycol (GDM-12), with its 14-carbon acyl chains, exhibits a sharp order-disorder transition at a lower temperature (3-5°C) compared to 1,2-Distearoyl-rac-glycerol-3-triicosaethylene glycol (GDS-23), which has longer 18-carbon acyl chains and transitions between 17-22°C [, , , ]. This suggests that longer acyl chains contribute to increased thermal stability.
Q3: How does the formation of nanovesicles affect the phase transition temperature of these PEGylated lipids?
A3: Studies using various spectroscopic techniques, including FTIR and Raman spectroscopy, have shown that the phase transition temperature of these PEGylated lipids significantly increases when they form nanovesicles in aqueous suspensions compared to their pure form [, , , ]. This highlights the impact of nanovesicle formation on the thermal behavior of these lipids.
Q4: What spectroscopic techniques have been used to characterize 1,2-Dimyristoyl-rac-glycerol based lipids and what information do they provide?
A4: Several spectroscopic methods have been employed to study 1,2-Dimyristoyl-rac-glycerol based lipids, including:
- Fourier-transform infrared (FTIR) spectroscopy: FTIR has been used to investigate the temperature-dependent structural and conformational changes in these lipids, providing information about their thermal behavior and phase transitions [, ].
- Raman spectroscopy: Raman spectroscopy, especially when coupled with temperature control and confocal microscopy, allows for the analysis of phase transitions, molecular structure, and conformational order in these lipids [, , ]. These techniques have been particularly useful in characterizing the self-assembling properties and stability of nanovesicles formed by these lipids.
Q5: What are the potential applications of 1,2-Dimyristoyl-rac-glycerol based lipids in drug delivery?
A5: Due to their unique properties, including their ability to spontaneously form stable nanovesicles, 1,2-Dimyristoyl-rac-glycerol based lipids hold significant potential for drug delivery applications [, , ]. Their biocompatibility, ability to encapsulate various drug molecules, and potential for targeted delivery make them promising candidates for developing novel drug delivery systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















